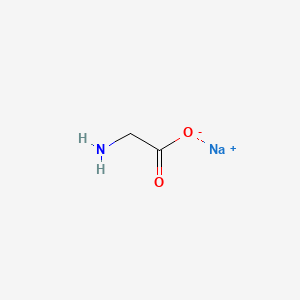










|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:9][CH:10]=2)[C:5]([CH3:19])=[N:4][C:3]=1[C:20](OC)=[O:21].[NH2:24][CH2:25][C:26]([OH:28])=[O:27].C[O-].[Na+].NCC([O-])=O.[Na+]>CO>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:9][CH:10]=2)[C:5]([CH3:19])=[N:4][C:3]=1[C:20]([NH:24][CH2:25][C:26]([OH:28])=[O:27])=[O:21] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
30.92 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(N=C(C2=CC(=CC=C12)OC1=CC=CC=C1)C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
22.52 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
|
Name
|
|
|
Quantity
|
64.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
155 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in water
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate was removed and to the resulting aqueous layer an acetic acid (18.0 g) solution
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
the solid washed with water (3×30 mL), cold acetone (5-10° C., 2×20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(N=C(C2=CC(=CC=C12)OC1=CC=CC=C1)C)C(=O)NCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |